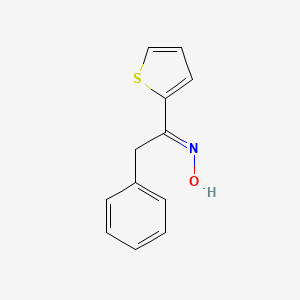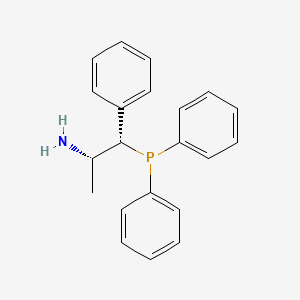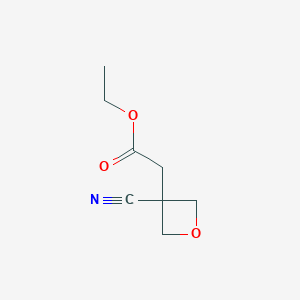
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene
概要
説明
“2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene” is an organic compound that contains the difluoromethyl group . This group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .
Synthesis Analysis
The synthesis of compounds containing the difluoromethyl group has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .
Chemical Reactions Analysis
The difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol, aniline, and amine groups but not as that of hydroxyl . Site-selective Sonogashira cross-coupling of 1,4-dibromo-2-(trifluoromethyl)benzene affords functionalized alkynyl-substituted (trifluoromethyl)benzenes .
科学的研究の応用
Fluoroalkylation in Aqueous Media
The compound 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene is part of a broader class of chemicals that includes fluoroalkylated benzene derivatives. These chemicals play a crucial role in the development of fluoroalkylation reactions, especially in aqueous media. The unique properties of fluorine atoms, such as their electronegativity and small size, contribute to the physical, chemical, and biological characteristics of molecules. Recent advancements in fluoroalkylation focus on environmentally friendly approaches, utilizing water as a solvent or reactant. These green chemistry methods aim to incorporate fluorinated groups into target molecules efficiently and mildly, highlighting the compound's significance in sustainable chemical synthesis (Hai‐Xia Song et al., 2018).
Supramolecular Chemistry Applications
Benzene derivatives, including those with fluorinated substituents like this compound, are integral to supramolecular chemistry. These compounds, such as benzene-1,3,5-tricarboxamide (BTA), have found extensive use in various scientific fields due to their simple structure and the ability to understand their supramolecular self-assembly behavior. BTAs, for instance, form one-dimensional nanometer-sized rod-like structures stabilized by hydrogen bonding, which are exploited in nanotechnology, polymer processing, and biomedical applications. The presence of fluorinated groups can further modulate these assemblies' properties, demonstrating the compound's versatility in supramolecular chemistry (S. Cantekin et al., 2012).
Environmental Biodegradation Studies
The environmental impact and biodegradation of polyfluoroalkyl substances, including compounds like this compound, have been a subject of research. Studies aim to understand the degradation processes of these chemicals, their by-products, and their potential effects on the environment and human health. Research in this area contributes to a better understanding of the fate of fluorinated compounds in nature and aids in the development of strategies for mitigating their environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Fluorinated Liquid Crystals and Applications
Fluorinated benzene derivatives, including this compound, are essential in developing fluorinated liquid crystals. These materials exhibit unique properties due to the fluorine atoms, such as high electron affinity and lipophilicity. Fluorinated liquid crystals find applications in display technologies, optical devices, and other areas where their specific molecular orientations and phase behaviors can be exploited. The research in this field focuses on understanding the influence of fluorination on liquid crystal properties and developing new materials with tailored characteristics for various applications (M. Hird, 2007).
Safety and Hazards
将来の方向性
The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an active area of research . The number of applications for these compounds continues to grow, making the development of fluorinated organic chemicals an increasingly important research topic .
生化学分析
Biochemical Properties
2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity and protein interactions. This compound interacts with enzymes such as acetolactate synthase and succinate dehydrogenase, inhibiting their activity and affecting metabolic pathways. Additionally, it binds to voltage-gated sodium channels, modulating their function and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to enzymes and proteins, inhibiting or activating their function. For example, its interaction with acetolactate synthase leads to enzyme inhibition, while its binding to voltage-gated sodium channels results in modulation of ion transport and cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under various conditions, but its degradation products can influence long-term cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and modulates enzyme activity and cellular signaling pathways. At high doses, it can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, indicating that careful dosage control is essential to avoid adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes such as acetolactate synthase and succinate dehydrogenase. These interactions disrupt normal metabolic processes, leading to alterations in cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its high lipophilicity facilitates its uptake and accumulation in lipid-rich compartments, influencing its localization and activity. The compound’s distribution is also affected by its binding to specific proteins, which can modulate its cellular effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its localization to mitochondria can impact mitochondrial function and energy production, while its presence in the nucleus can influence gene expression and cellular signaling pathways .
特性
IUPAC Name |
2-(difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-4-1-2-6(8(12,13)14)5(3-4)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEXMEXBAAFADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214358-19-6 | |
| Record name | 2-(Difluoromethyl)-4-fluoro-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Dichloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1391456.png)

![tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B1391459.png)











